molecular formula C10H12O2 B8808167 2-Methyl-2-phenyl-1,3-dioxolane CAS No. 3674-77-9

2-Methyl-2-phenyl-1,3-dioxolane

Cat. No. B8808167
Key on ui cas rn: 3674-77-9
M. Wt: 164.20 g/mol
InChI Key: GAOQAPRPYXWTFK-UHFFFAOYSA-N
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Patent
US08227635B2

Procedure details

2-Methyl-2-phenyl-1,3-dioxolane (0.5 g, 3 mmol), sodium dodecyl sulfate (0.2 g, 0.7 mmol) and a stir bar were added to the inside of a PDMS thimble. p-Toluene sulfonic acid monohydrate (0.145 g, 0.8 mmol) dissolved in 4 mL water was added to the inside of the PDMS thimble followed by 2 mL of hexanes. The reaction was stirred at 25° C. for 5 hours. Hexanes (5 mL) and 24 mL of 1 M allyl magnesiumbromide (3.49 g, 24 mmol) in diethyl ether was added to the outside of the PDMS thimble and the reaction was stirred for 14 hours. Water (5 mL) was added. The PDMS thimble was swelled with 20 mL hexanes and 2×20 mL diethyl ether and the organics were combined and dried over MgSO4. The product was purified by flash chromatography eluting with 100% hexanes initially, increasing to 1:49 ethyl acetate:hexanes to yield a colorless oil (0.39 g, 79% yield). 1H NMR (CDCl3): δ 1.54 (s, 3H), 2.09 (s, 1H), 2.49 (dd, J=13.8, 8.4 Hz, 1H), 2.68 (dd, J=13.5, 6.3 Hz, 1H), 5.09-5.16 (m, 2H), 5.55-5.66 (m, 1H), 7.21-7.26 (m, 1H), 7.31-7.36 (m, 2H), 7.41-7.45 (m, 2H). 13C NMR (CDCl3): δ 29.86, 48.42, 73.58, 119.43, 124.72, 126.57, 128.13, 133.63, 147.59.
[Compound]
Name
hexanes
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0.5 g
Type
reactant
Reaction Step Seven
Quantity
0.2 g
Type
reactant
Reaction Step Seven
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.145 g
Type
reactant
Reaction Step Eight
Name
Quantity
4 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[O:6]CCO1.S([O-])(O[CH2:17][CH2:18]CCCCCCCCCC)(=O)=O.[Na+].O.[C:32]1(C)C=CC(S(O)(=O)=O)=CC=1.C([Mg]Br)C=C>O.C(OCC)C>[C:7]1([C:2]([OH:6])([CH2:1][CH:17]=[CH2:18])[CH3:32])[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
hexanes
Quantity
2 mL
Type
solvent
Smiles
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
C(C=C)[Mg]Br
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Hexanes
Quantity
5 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
hexanes
Quantity
20 mL
Type
solvent
Smiles
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(OCCO1)C1=CC=CC=C1
Name
Quantity
0.2 g
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0.145 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Nine
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 14 hours
Duration
14 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 100% hexanes initially
TEMPERATURE
Type
TEMPERATURE
Details
increasing to 1:49 ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(CC=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 343.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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